molecular formula C14H19ClO2 B7973213 1-(5-Chloro-2-methoxyphenyl)heptan-1-one CAS No. 1352209-80-3

1-(5-Chloro-2-methoxyphenyl)heptan-1-one

Cat. No.: B7973213
CAS No.: 1352209-80-3
M. Wt: 254.75 g/mol
InChI Key: RTKPBDFBUYEZAR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)heptan-1-one is a synthetic organic compound characterized by a heptan-1-one backbone substituted with a 5-chloro-2-methoxyphenyl group at the carbonyl position. Its IUPAC name reflects this structure, with the methoxy (-OCH₃) and chloro (-Cl) groups positioned at the 2- and 5-positions of the aromatic ring, respectively. The compound’s molecular formula is C₁₄H₁₉ClO₂, and its molecular weight is 262.75 g/mol (calculated).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKPBDFBUYEZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266211
Record name 1-Heptanone, 1-(5-chloro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352209-80-3
Record name 1-Heptanone, 1-(5-chloro-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352209-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanone, 1-(5-chloro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)heptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 5-chloro-2-methoxybenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can yield the corresponding methoxy derivative.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, sodium hydroxide (NaOH) in water.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Methoxy derivatives, other substituted phenyl heptanones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-Chloro-2-methoxyphenyl)heptan-1-one exhibit significant anticancer properties. For instance, research on related derivatives has shown promising results against various cancer cell lines.

  • Mechanism of Action : Compounds with similar structures have been evaluated for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The binding affinity to tubulin has been assessed through molecular docking studies, revealing effective interactions at critical binding sites .
  • Case Studies : A study highlighted the anticancer efficacy of derivatives against non-small cell lung cancer (NCI-H460) and CNS cancers (SNB-19), with promising growth inhibition percentages (PGI) observed .

Antibacterial Activity

The antibacterial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.

  • Testing Methods : Antibacterial activity was assessed using disc diffusion and broth dilution methods. Compounds demonstrated varying degrees of inhibition against strains such as E. coli and S. aureus .
  • Results : Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against multiple bacterial strains, indicating strong antibacterial properties comparable to standard antibiotics like ciprofloxacin .

Therapeutic Potential

The therapeutic applications of this compound extend beyond anticancer and antibacterial effects. Its structure suggests potential in treating pain and inflammation, as indicated by related compounds in patent literature .

Case Study Insights

A patent application describes compounds structurally related to this compound that are proposed for treating pain and cough, highlighting the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Phenyl-Substituted Heptanones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Notes
1-(5-Chloro-2-methoxyphenyl)heptan-1-one 1352207-66-9* C₁₄H₁₉ClO₂ 262.75 5-Cl, 2-OCH₃ Discontinued commercially; inferred lipophilicity due to long alkyl chain .
1-(5-Chloro-2-methylphenyl)heptan-1-one N/A C₁₄H₁₉ClO 238.75 5-Cl, 2-CH₃ Safety protocols include handling precautions (P201, P210) due to flammability .
1-(5-Chloro-2-methoxyphenyl)propan-1-one 68597-44-4 C₁₀H₁₁ClO₂ 198.65 5-Cl, 2-OCH₃ Shorter chain reduces lipophilicity; requires first-aid measures for exposure .

Notes:

  • Methoxy vs.
  • Chain Length: The propanone analog (C₃ chain) has a lower molecular weight and likely higher solubility in polar solvents compared to the heptanone (C₇ chain) .

Pharmacologically Active Analogs: Pyrrolidine Derivatives

Table 2: Psychoactive Heptanone Derivatives

Compound Name CAS Number Molecular Formula Pharmacological/Legal Status Key Features
PV8 (1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one) N/A C₁₇H₂₅NO Listed as a controlled substance in West Virginia (2022) . Pyrrolidine substitution enhances stimulant effects; associated with NPS (New Psychoactive Substances) .
MDPEP (1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one) N/A C₁₇H₂₁NO₃ Detected in the EU Early Warning System (2019) . Benzodioxol group increases metabolic stability and psychoactive potency.

Key Comparisons :

  • Substituent Impact: The target compound lacks the pyrrolidine moiety present in PV8 and MDPEP, which is critical for interactions with monoamine transporters (e.g., dopamine, norepinephrine). This suggests the target compound may lack significant psychoactivity unless metabolized into an active form .

Key Observations :

  • Lipophilicity: Longer alkyl chains (heptanone vs. propanone) increase LogD, enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Challenges: Branched analogs (e.g., 3-methylbutanone) may require chromatographic purification due to complex mixtures, as seen in .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)heptan-1-one is an organic compound that belongs to the ketone family, characterized by its unique aromatic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17ClO
  • CAS Number : 1352209-80-3

The compound features a carbonyl group (C=O) attached to a heptane chain and a chlorinated aromatic ring, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Enzymes : The carbonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding : The chlorine atom may facilitate π-π interactions with aromatic amino acids in receptor binding sites, enhancing the compound's affinity for specific targets.
  • Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its anti-inflammatory and anticancer effects.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of chlorinated phenyl ketones, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Studies

In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This effect was linked to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Anticancer Evaluation

A series of in vitro tests assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating moderate to high anticancer activity .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AntimicrobialEscherichia coliMIC = 10 µg/mL
Anti-inflammatoryRAW264.7 MacrophagesIC50 = 25 µM
AnticancerHeLa CellsIC50 = 15 µM

Case Study 1: Antimicrobial Efficacy

In a comparative study of chlorinated phenyl ketones, this compound demonstrated superior antimicrobial properties compared to its non-chlorinated analogs. The study highlighted the role of chlorine substitution in enhancing microbial inhibition .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This finding underscores its potential application in treating inflammatory diseases .

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